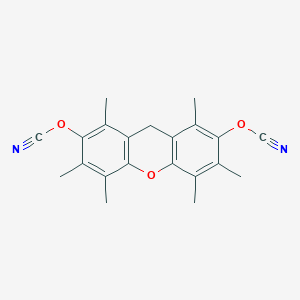
4-Amino-3-chloromethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-chloromethylpyridine is a heterocyclic organic compound with the molecular formula C6H7ClN2 It is a derivative of pyridine, characterized by the presence of an amino group at the 4-position and a chloromethyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-chloromethylpyridine can be achieved through several methods. One common approach involves the chlorination of 4-Amino-3-methylpyridine using reagents such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, resulting in the substitution of the methyl group with a chloromethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes nitration, reduction, and chlorination steps, each optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability and efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-3-chloromethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon or sodium borohydride.
Major Products:
- Substituted pyridines with various functional groups.
- Nitro and amino derivatives of pyridine.
- Coupled products with extended aromatic systems.
Wissenschaftliche Forschungsanwendungen
4-Amino-3-chloromethylpyridine finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its role in the development of drugs targeting specific enzymes and receptors.
Industry: Utilized in the production of agrochemicals, dyes, and polymers .
Wirkmechanismus
The mechanism of action of 4-Amino-3-chloromethylpyridine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloromethyl group can undergo nucleophilic substitution reactions, modifying the activity of enzymes or receptors. These interactions can lead to changes in cellular pathways, influencing biological processes such as signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
4-Amino-3-methylpyridine: Lacks the chloromethyl group, resulting in different reactivity and applications.
3-Amino-4-chloropyridine: The positions of the amino and chloromethyl groups are reversed, affecting its chemical behavior.
4-Amino-2-chloromethylpyridine: The chloromethyl group is at the 2-position, leading to distinct reactivity patterns
Uniqueness: 4-Amino-3-chloromethylpyridine is unique due to the specific positioning of its functional groups, which allows for targeted chemical modifications and diverse applications in various fields. Its ability to undergo a wide range of chemical reactions makes it a versatile compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C6H7ClN2 |
|---|---|
Molekulargewicht |
142.58 g/mol |
IUPAC-Name |
3-(chloromethyl)pyridin-4-amine |
InChI |
InChI=1S/C6H7ClN2/c7-3-5-4-9-2-1-6(5)8/h1-2,4H,3H2,(H2,8,9) |
InChI-Schlüssel |
WRBKSDSJMBTFEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1N)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2,4-Dichlorophenyl)methyl]-5-methyl-1H-indazole-3-carboxylic acid](/img/structure/B12613246.png)
![7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione](/img/structure/B12613250.png)
![4-Bromo-6-[(4-bromoanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one](/img/structure/B12613267.png)


![1-[(2,4-Dichlorophenyl)methyl]-5-iodo-1H-indazole-3-carboxylic acid](/img/structure/B12613275.png)
![3-[Dimethyl(phenyl)silyl]hex-4-yn-3-ol](/img/structure/B12613282.png)

![6-[5-(3-Chlorophenyl)-1,2-oxazol-3(2H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B12613291.png)
![4-[5-(2-Bromo-2-nitroethenyl)furan-2-yl]phenol](/img/structure/B12613293.png)

![N,N-Diethyl-3-[(4-hydroxyphenyl)sulfanyl]prop-2-enamide](/img/structure/B12613310.png)

![1-[2-(Benzenesulfonyl)ethyl]-1'-(pyridin-2-yl)-4,4'-bipiperidine](/img/structure/B12613315.png)
